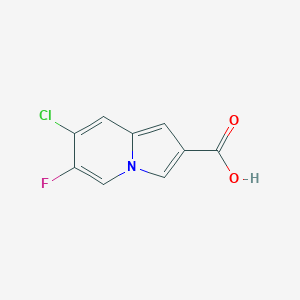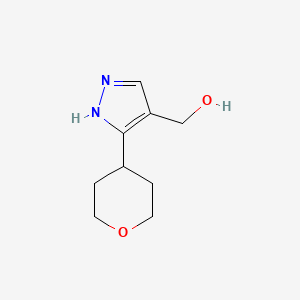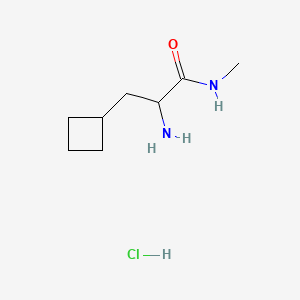
2-amino-3-cyclobutyl-N-methylpropanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is commonly used in scientific research, particularly in the study of neuromuscular junctions. This compound is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclobutylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Studied for its effects on neuromuscular junctions, providing insights into nerve-muscle interactions.
Industry: Utilized in the synthesis of other complex organic compounds.
Wirkmechanismus
The exact mechanism of action of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets at the neuromuscular junction, affecting the transmission of nerve impulses to muscles. This interaction likely involves binding to receptors or enzymes that regulate neurotransmitter release and muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-cyclobutylpropanamide: Lacks the N-methyl group, making it less complex.
N-methyl-2-amino-3-cyclobutylpropanamide: Similar structure but without the hydrochloride salt form.
Uniqueness
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is unique due to its combination of a cyclobutyl ring and the N-methyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C8H17ClN2O |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
2-amino-3-cyclobutyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
HRQPWYHQBMBMTN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(CC1CCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


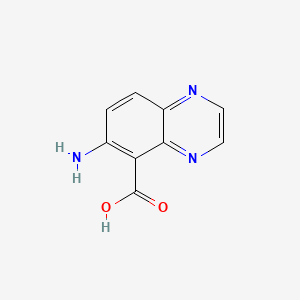

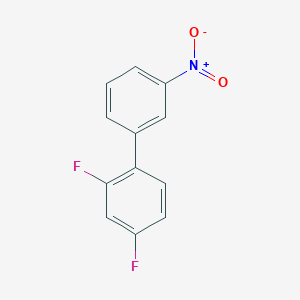
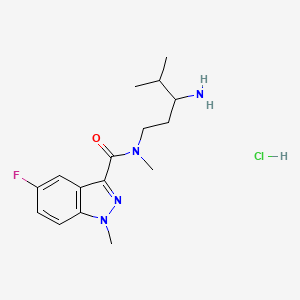
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)


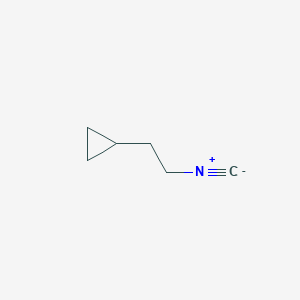

![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
